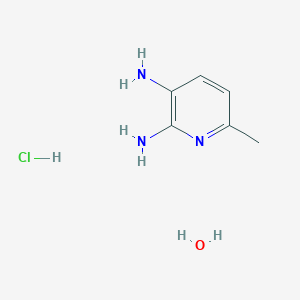

6-Methylpyridine-2,3-diamine hydrochloride hydrate

Description

BenchChem offers high-quality 6-Methylpyridine-2,3-diamine hydrochloride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylpyridine-2,3-diamine hydrochloride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methylpyridine-2,3-diamine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH.H2O/c1-4-2-3-5(7)6(8)9-4;;/h2-3H,7H2,1H3,(H2,8,9);1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAIOABJRNLSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)N.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Contrasting Chemistries of 2,3-Diaminopyridine and its 6-Methyl Substituted Derivative

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the nuanced yet significant differences between 2,3-diaminopyridine and its 6-methyl substituted analog. By delving into their synthesis, physicochemical properties, reactivity, and applications, we aim to provide a comprehensive resource for professionals leveraging these scaffolds in their research and development endeavors.

Foundational Physicochemical Properties: A Comparative Overview

The introduction of a methyl group at the 6-position of the 2,3-diaminopyridine core imparts subtle but impactful changes to its physical and chemical nature. These alterations are fundamental to understanding the divergent behaviors of the two molecules in various chemical and biological contexts.

| Property | 2,3-Diaminopyridine | 6-Methyl-2,3-diaminopyridine | Key Differences & Implications |

| Molecular Formula | C₅H₇N₃[1][2][3] | C₆H₉N₃ | Addition of a -CH₃ group. |

| Molar Mass | 109.13 g/mol [1][2][3] | 123.16 g/mol | Increased molecular weight. |

| Melting Point | 110-115 °C[2][4] | Data not readily available in searches | The methyl group may influence crystal packing and thus the melting point. |

| Boiling Point | 195 °C at 55 mmHg[2][5] | Data not readily available in searches | Expected to be slightly higher due to increased mass and van der Waals forces. |

| Water Solubility | 100 g/L (20 °C)[2][5] | Likely lower | The hydrophobic methyl group is expected to decrease water solubility. |

| Appearance | Off-white to light brown or very dark brown solid[4][6][7] | - | - |

| pKa | 6.78 (Predicted)[2] | Expected to be > 6.78 | The electron-donating methyl group increases the basicity of the pyridine nitrogen. |

The most notable distinction lies in the electronic effect of the methyl group. As an electron-donating group, it increases the electron density on the pyridine ring, thereby enhancing the basicity of the nitrogen atoms. This has profound implications for its reactivity and its role as a ligand in coordination chemistry.

Synthesis Strategies: Navigating the Pathways to Diaminopyridines

The synthetic routes to both 2,3-diaminopyridine and its 6-methyl derivative often involve multi-step processes, with the choice of pathway depending on the availability of starting materials and desired scale.

Synthesis of 2,3-Diaminopyridine

Common methods for the synthesis of 2,3-diaminopyridine include:

-

Reduction of Nitropyridines: A prevalent method involves the reduction of a corresponding nitropyridine precursor, such as 2-amino-3-nitropyridine.[1][2][8] This reduction can be achieved using various reagents, including iron in acidified ethanol, tin and hydrochloric acid, or through catalytic hydrogenation.[1][2][8]

-

From Halopyridines: Amination of 3-amino-2-chloropyridine with aqueous ammonia is another viable route.[8] A process for producing 2,3-diaminopyridine and its derivatives involves the amination of 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of a copper catalyst.[9]

-

Multi-step Synthesis from 2-Aminopyridine: A well-documented, albeit laborious, procedure starts with the readily available 2-aminopyridine.[8][10] This involves a sequence of bromination, nitration, and subsequent reduction to yield 2,3-diaminopyridine.[8][10]

Synthesis of 6-Methyl-2,3-diaminopyridine

The synthesis of the 6-methyl derivative often begins with a correspondingly substituted precursor. For instance, 2,3-diamino-6-methoxypyridine is prepared by the reduction of 2-amino-6-methoxy-3-nitropyridine.[11] The synthesis of 6-methyl-2,3-diaminopyridine would similarly involve the reduction of a suitable nitro-substituted 6-methylpyridine.

Caption: General synthetic routes to 2,3-diaminopyridine and an illustrative pathway for its 6-methyl derivative.

The Influence of the 6-Methyl Group: A Tale of Two Reactivities

The presence of the 6-methyl group is not a passive modification; it actively shapes the electronic and steric landscape of the molecule, leading to distinct reactivity profiles.

Electronic Effects

The methyl group, through its positive inductive effect (+I), pushes electron density into the pyridine ring. This has two primary consequences:

-

Increased Basicity: The electron density at the pyridine nitrogen and the amino groups is enhanced, making 6-methyl-2,3-diaminopyridine a stronger base than its unsubstituted counterpart.

-

Altered Nucleophilicity: The amino groups in the 6-methyl derivative are expected to be more nucleophilic, potentially leading to faster reaction rates in processes like alkylation and acylation.

Steric Hindrance

The steric bulk of the methyl group at the 6-position can impede the approach of reagents to the adjacent pyridine nitrogen and the amino group at the 2-position. This steric hindrance can influence:

-

Reaction Regioselectivity: In reactions where multiple sites are available for attack, the steric hindrance may favor reaction at the less hindered 3-amino group.

-

Coordination Geometry: When acting as a ligand, the methyl group can influence the coordination geometry around a metal center, potentially favoring specific coordination numbers or geometries that accommodate its bulk.

Caption: The dual electronic and steric influence of the 6-methyl group on the diaminopyridine core.

Divergent Applications: From Pharmaceuticals to Materials Science

The distinct properties of 2,3-diaminopyridine and its 6-methyl derivative translate into a diverse and sometimes overlapping range of applications.

2,3-Diaminopyridine: A Versatile Scaffold

2,3-Diaminopyridine is a cornerstone in the synthesis of a wide array of functional molecules:

-

Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[12] It is a building block for biologically active molecules, including imidazo[4,5-b]pyridines, which have been evaluated as anticancer, inotropic, and antihistamine agents.[12][13] Derivatives have also shown potential as antimalarial and anti-trypanosomal agents.[10]

-

Agrochemicals: The diaminopyridine structure is incorporated into herbicides and fungicides.[12][14]

-

Coordination Chemistry: It readily forms complexes with metal ions and is used as a reagent in the synthesis of organometallic complexes.[3][12][15] It can coordinate in a monoanionic diamidopyridinium mode to metal centers like oxorhenium(V).[15]

-

Materials Science: It is employed in the creation of novel materials such as conductive polymers and dyes.[12][14]

6-Methyl-2,3-diaminopyridine: Tailored for Specificity

While sharing some of the general applications of its parent compound, the 6-methyl derivative is often utilized when its specific steric and electronic properties are advantageous:

-

Drug Development: The methyl group can be a key feature for enhancing binding affinity to a biological target by fitting into a hydrophobic pocket of a receptor or enzyme. Conversely, it can be used to block unwanted metabolic pathways by sterically hindering the approach of metabolic enzymes.

-

Catalysis: In the design of catalysts, the steric bulk of the methyl group can be exploited to control the stereoselectivity of a reaction.

-

Fine-Tuning Material Properties: In materials science, the introduction of the methyl group can be used to fine-tune properties such as solubility in organic solvents, thermal stability, and the solid-state packing of molecules.

Experimental Protocols: A Practical Guide

Representative Synthesis of a 2,3-Diaminopyridine Derivative: 2-Amino-5-bromo-3-nitropyridine

This protocol is adapted from a literature procedure and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.[8]

-

Dissolution: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 2-amino-5-bromopyridine (0.5 mole) in 500 ml of concentrated sulfuric acid, ensuring the temperature does not exceed 5 °C by using an ice bath.

-

Nitration: Add 95% nitric acid (0.57 mole) dropwise with stirring, maintaining the temperature at 0 °C.

-

Reaction Progression: Stir the mixture at 0 °C for 1 hour, then at room temperature for 1 hour, and finally at 50–60 °C for 1 hour.

-

Work-up: Cool the reaction mixture and pour it onto 5 liters of ice.

-

Neutralization: Neutralize the solution with 40% sodium hydroxide solution.

-

Isolation: The precipitated product, 2-amino-5-bromo-3-nitropyridine, can be collected by filtration.

Analytical Differentiation: HPLC and NMR

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying 2,3-diaminopyridine and its derivatives. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) can be used.[16] The more hydrophobic 6-methyl derivative will typically have a longer retention time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation and differentiation.

-

¹H NMR: The spectrum of 6-methyl-2,3-diaminopyridine will feature a characteristic singlet for the methyl protons, typically in the range of δ 2.0-2.5 ppm. The aromatic proton signals will also be shifted compared to the unsubstituted analog due to the electronic effect of the methyl group.

-

¹³C NMR: The spectrum of the 6-methyl derivative will show an additional signal for the methyl carbon and shifts in the signals of the pyridine ring carbons, reflecting the change in the electronic environment.

Conclusion

The seemingly minor addition of a methyl group to the 6-position of 2,3-diaminopyridine precipitates a cascade of changes in its physicochemical properties, reactivity, and, consequently, its applications. While 2,3-diaminopyridine serves as a versatile and broadly applicable chemical building block, its 6-methyl derivative offers a more nuanced tool for researchers. The interplay of its enhanced basicity and steric hindrance allows for a greater degree of control in the design of specialized pharmaceuticals, catalysts, and materials. A thorough understanding of these differences is paramount for the rational design and successful implementation of these valuable pyridine scaffolds in scientific and industrial endeavors.

References

- Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.

- ChemicalBook. (n.d.). 2,3-Diaminopyridine synthesis.

- Chem-Impex. (n.d.). 2,3-Diaminopyridine.

- Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. Arkivoc, 2023(vii), 202312124.

- ChemicalBook. (n.d.). 2,3-Diaminopyridine.

- Abram, U., et al. (2007). Coordination of 2,3-diaminopyridine in the diamidopyridinium mode to the ReO3+ core. Transition Metal Chemistry, 32, 583-586.

- Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.

- Google Patents. (n.d.). CN103664762A - Method for preparing 2,3-diamino pyridine.

- Khanna, I. K., et al. (1995). Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. The Journal of Organic Chemistry, 60(4), 960-965.

- Guidechem. (2023, January 1). What are the applications and storage methods of 2,3-Diaminopyridine?

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Exploring the Chemical Versatility of 2,3-Diaminopyridine: Beyond Pharmaceuticals.

- RVR LABS. (n.d.). 2,3-Diaminopyridine,CAS NO 452-58-4.

- Home Sunshine Pharma. (n.d.). 2,3-Diaminopyridine CAS 452-58-4.

- ChemicalBook. (n.d.). 2,3-Diaminopyridine CAS#: 452-58-4.

- Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine 95 452-58-4.

- Thermo Fisher Scientific. (n.d.). Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase.

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

Sources

- 1. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]

- 3. 2,3-ジアミノピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rvrlabs.com [rvrlabs.com]

- 5. 2,3-Diaminopyridine CAS 452-58-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. guidechem.com [guidechem.com]

- 7. 2,3-Diaminopyridine CAS#: 452-58-4 [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-Methylpyridine-2,3-diamine as a Strategic Building Block in Heterocyclic Synthesis

Executive Summary

6-Methylpyridine-2,3-diamine (CAS: 20511-12-0) represents a "privileged scaffold" precursor in modern medicinal chemistry. Its utility stems from the vicinal diamine moiety fused to a pyridine ring, enabling the rapid construction of bicyclic heterocycles—specifically imidazo[4,5-b]pyridines, pyrido[2,3-b]pyrazines, and triazolo[4,5-b]pyridines.

Unlike its unsubstituted analogue (2,3-diaminopyridine), the inclusion of the 6-methyl group provides two critical advantages:

-

Lipophilicity Modulation: It incrementally increases logP, often improving membrane permeability in drug candidates.

-

Steric Steering: The methyl group exerts remote steric influence, aiding in the regiochemical control of subsequent functionalization at the C5 or C7 positions of fused systems.

This guide analyzes the synthesis, reactivity, and application of this building block, providing validated protocols and mechanistic insights.

Part 1: Structural Analysis & Reactivity Profile

The Ortho-Diamine Effect

The core reactivity of 6-methylpyridine-2,3-diamine is defined by the differing nucleophilicity of its two amino groups:

-

C2-Amino (N2): Conjugated with the pyridine ring nitrogen, rendering it less nucleophilic but more acidic.

-

C3-Amino (N3): Behaves more like an aniline derivative, typically exhibiting higher initial nucleophilicity in neutral conditions.

This electronic disparity is the "control switch" for cyclization reactions. When reacting with bis-electrophiles (e.g., unsymmetrical 1,2-dicarbonyls), the N3 amine often attacks the most electrophilic carbonyl first, dictating the final regioisomer.

Stability & Handling[1]

-

Oxidation Sensitivity: Like most electron-rich aromatic diamines, this compound is susceptible to air oxidation, forming dark azo- or nitroso-polymer impurities.

-

Storage Protocol: Must be stored under argon/nitrogen at 2–8°C.

-

Purification: If the solid appears dark brown/black, recrystallization from ethanol or sublimation is required before use in sensitive metal-catalyzed couplings.

Part 2: Synthetic Routes to the Building Block

The synthesis of 6-methylpyridine-2,3-diamine is a classic two-step sequence starting from commercially available 2-amino-6-methylpyridine (2-amino-6-picoline).

Workflow Diagram: Synthesis & Purification

Figure 1: Standard synthetic pathway. The intermediate nitro-compound is stable, whereas the final diamine should be generated immediately prior to use.[1]

Critical Technical Insight: The Reduction Step

While catalytic hydrogenation (H2, Pd/C) is the cleanest method, it can be problematic if the starting material contains sulfur impurities (catalyst poisoning).

-

Alternative: Stannous chloride (SnCl2) reduction in concentrated HCl is robust but requires rigorous workup to remove tin salts, which can chelate to the diamine and interfere with subsequent cyclizations.

Part 3: Cyclization Architectures (The "Hub")

This building block serves as a divergent hub. The choice of co-reactant determines the fused ring system.

Divergent Synthesis Map

Figure 2: Diversity-Oriented Synthesis (DOS) capability of the scaffold.

Comparative Cyclization Data

The following table summarizes reaction conditions for the most common transformation: forming the Imidazo[4,5-b]pyridine core.

| Co-Reactant | Catalyst/Oxidant | Solvent | Yield | Mechanism | Reference |

| Aryl Aldehyde | Na2S2O5 (Sodium metabisulfite) | DMSO | 85-94% | Oxidative Condensation | [1] |

| Formic Acid | Reflux (None) | Neat | 90-95% | Dehydrative Cyclization | [1] |

| Triethyl Orthoformate | Sulfamic Acid | Ethanol | 80-88% | Acid-Catalyzed Condensation | [4] |

| Isothiocyanates | DCC/EDC (Coupling) | DMF | 60-75% | Guanylation -> Cyclization | [3] |

Part 4: Experimental Protocols

Protocol A: Synthesis of Imidazo[4,5-b]pyridines (The Na2S2O5 Method)

Context: This is the preferred method for generating libraries of 2-aryl substituted derivatives directly from aldehydes, avoiding the need for unstable acid chloride intermediates.

Materials:

-

6-Methylpyridine-2,3-diamine (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

Sodium Metabisulfite (Na2S2O5) (1.1 eq)

-

DMSO (Solvent)

Step-by-Step:

-

Dissolution: In a round-bottom flask, dissolve the diamine and the aldehyde in DMSO (approx. 5 mL per mmol).

-

Activation: Add Na2S2O5. The mixture may warm slightly.

-

Reflux: Heat the mixture to 120°C for 4–6 hours. Monitor by TLC (the diamine spot will disappear; a fluorescent product spot often appears).

-

Quench: Pour the reaction mixture onto crushed ice/water.

-

Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry.

-

Purification: Recrystallize from Ethanol/DMF if necessary.

Why this works: DMSO acts as both solvent and oxidant in conjunction with the bisulfite adduct formed in situ, driving the aromatization of the intermediate imidazoline ring.

Protocol B: Synthesis of Pyrido[2,3-b]pyrazines

Context: Used for creating flat, planar systems often utilized as DNA intercalators or organic semiconductors.

Materials:

-

6-Methylpyridine-2,3-diamine (1.0 eq)

-

Glyoxal (40% aq. solution) or Benzil (1.0 eq)

-

Ethanol or Acetic Acid

Step-by-Step:

-

Mixing: Dissolve the diamine in Ethanol.

-

Addition: Add the 1,2-dicarbonyl compound dropwise at room temperature.

-

Reaction:

-

For Glyoxal: Stir at RT for 2 hours (highly reactive).

-

For Benzil: Reflux for 8–12 hours.

-

-

Workup: Evaporate solvent. The residue is often a dark oil or solid.

-

Purification: Flash chromatography (DCM/MeOH) is usually required as these reactions can produce oligomeric byproducts.

Part 5: Medicinal Chemistry Applications[3][4][5][6][7][8]

Kinase Inhibition (Pim & Aurora Kinases)

The imidazo[4,5-b]pyridine scaffold mimics the purine ring of ATP.

-

Mechanism: The N1 and N3 nitrogens (and the N of the pyridine ring) form hydrogen bond networks with the hinge region of the kinase ATP-binding pocket.

-

Role of 6-Methyl: The methyl group can occupy hydrophobic pockets (e.g., the gatekeeper region), improving selectivity against homologous kinases.

Antiviral Agents (RSV)

Substituted imidazopyridines derived from this block have shown activity against Respiratory Syncytial Virus (RSV).[2]

-

SAR Insight: The 2-phenyl moiety (derived from the aldehyde in Protocol A) is critical for viral fusion inhibition.

References

-

Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Source: Molecular Diversity (2024).[3][4] URL:[Link]

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. Source: Molecules (MDPI). URL:[Link]

-

Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. Source: RSC Advances (2023). URL:[Link]

-

Synthesis of Imidazo[4,5-b]pyridines by Palladium Catalyzed Amidation. Source: Organic Chemistry Portal / Org. Lett. (2012). URL:[Link]

-

6-Methylpyridine-2,3-diamine Product Specifications & Safety. Source: BLD Pharm / PubChem. URL:[Link]

Sources

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Detailed Steps for Silver Diamine Fluoride (SDF) Application [aap.org]

- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Melting point and physical characteristics of 6-Methylpyridine-2,3-diamine HCl

An In-depth Technical Guide to 6-Methylpyridine-2,3-diamine Hydrochloride

This guide provides a comprehensive technical overview of 6-Methylpyridine-2,3-diamine hydrochloride (HCl), a heterocyclic amine of significant interest to researchers and professionals in drug development and chemical synthesis. While specific experimental data for this particular salt is not extensively available in public literature, this document consolidates information on its predicted properties, characteristics of closely related analogs, and detailed experimental protocols to enable its effective handling, characterization, and use in a research setting.

Introduction and Chemical Identity

6-Methylpyridine-2,3-diamine HCl is a pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its structural features, including the presence of two amino groups and a methyl substituent on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex molecules with potential biological activity.

1.1. Chemical Structure and Nomenclature

-

IUPAC Name: 6-Methylpyridine-2,3-diamine hydrochloride

-

Molecular Formula: C₆H₁₀ClN₃

-

Molecular Weight: 159.62 g/mol

-

CAS Number: 1956367-26-2[1]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. This section details the known and anticipated characteristics of 6-Methylpyridine-2,3-diamine HCl.

2.1. Melting Point

A definitive, experimentally determined melting point for 6-Methylpyridine-2,3-diamine monohydrochloride is not consistently reported in publicly available literature. However, the melting points of structurally related compounds can provide a useful reference range. It is crucial for researchers to determine the melting point of their specific batch of this compound.

| Compound | CAS Number | Melting Point (°C) |

| 2-Amino-6-methylpyridine (free base) | 1824-81-3 | 40 - 44 |

| 2,3-Diamino-6-methoxypyridine HCl | 1159824-73-3 | 167 - 171 |

| 2,3-Diamino-6-methoxypyridine dihydrochloride | 94166-62-8 | 211 - 213 |

Step-by-Step Protocol for Melting Point Determination [2][3][4]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to ensure uniform heat transfer.[3]

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 1-2°C per minute.

-

Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

-

Purity Assessment: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

2.2. Solubility Profile

The solubility of 6-Methylpyridine-2,3-diamine HCl is expected to be highest in polar protic solvents due to the presence of the hydrophilic amino groups and the hydrochloride salt form.

Expected Solubility of Diaminopyridine Derivatives [5][6][7][8]

| Solvent | Expected Solubility | Rationale |

| Water | Freely Soluble | The hydrochloride salt form and amino groups readily form hydrogen bonds with water.[6] |

| Methanol, Ethanol | Soluble | Polar protic solvents that can solvate both the ionic and organic portions of the molecule.[5][8] |

| DMSO, DMF | Soluble | Polar aprotic solvents capable of dissolving a wide range of organic compounds.[9] |

| Acetonitrile | Slightly Soluble | Less polar than alcohols and water, resulting in lower expected solubility. |

| Toluene, Hexane | Insoluble | Non-polar solvents are unlikely to dissolve the polar hydrochloride salt. |

Step-by-Step Protocol for Solubility Determination

-

Sample Preparation: Accurately weigh a small amount of 6-Methylpyridine-2,3-diamine HCl.

-

Solvent Addition: Add a measured volume of the desired solvent to the sample.

-

Equilibration: Stir or agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Observation: Visually inspect for the presence of undissolved solid. If the solid dissolves completely, add more solute until a saturated solution is obtained.

-

Quantification (Optional): For quantitative analysis, filter the saturated solution to remove any undissolved solid. A known volume of the filtrate can be evaporated to dryness, and the mass of the dissolved solid determined.

2.3. Acidity and Basicity (pKa)

The pKa values of the protonated amino groups are critical for understanding the compound's behavior in different pH environments. While the specific pKa of 6-Methylpyridine-2,3-diamine HCl is not reported, the pKa of related aminopyridines can provide an estimate. The pyridine nitrogen will be protonated in the hydrochloride salt. The pKa of the conjugate acid of pyridine is approximately 5.2. The amino groups will have their own pKa values, which are influenced by the electron-withdrawing nature of the pyridine ring. For example, the pKa of the conjugate acid of 2-aminopyridine is around 6.7.[10][11]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 6-Methylpyridine-2,3-diamine HCl. This section provides an overview of the expected spectral features based on its chemical structure and data from similar compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons on the pyridine ring, and the protons of the amino groups. The chemical shifts will be influenced by the electron-withdrawing effect of the pyridine nitrogen and the presence of the hydrochloride.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the carbons of the pyridine ring, with those closer to the nitrogen and amino groups appearing at different chemical shifts.

Protocol for NMR Sample Preparation [12]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or D₂O.

-

Sample Dissolution: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra using an appropriate NMR spectrometer.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Characteristic FTIR Absorption Bands [13][14][15]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 | N-H stretching (amino groups) |

| 3100-3000 | C-H stretching (aromatic) |

| 2980-2850 | C-H stretching (methyl group) |

| 1650-1550 | N-H bending (amino groups) |

| 1600-1450 | C=C and C=N stretching (pyridine ring) |

| 1400-1300 | C-H bending (methyl group) |

| 1300-1000 | C-N stretching |

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 6-Methylpyridine-2,3-diamine HCl, the expected molecular ion peak in the mass spectrum of the free base (C₆H₉N₃) would be at m/z 123.16.

Analytical Methodologies

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method is generally suitable for polar compounds like 6-Methylpyridine-2,3-diamine HCl.

Step-by-Step HPLC Method for Purity Analysis [16][17][18]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile).[19]

-

Elution: Isocratic or gradient elution can be employed to achieve optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

-

Analysis: Analyze the resulting chromatogram to determine the purity of the sample by calculating the area percentage of the main peak.

Caption: Workflow for safe handling of potent compounds.

5.3. Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [1]* Protect from light and moisture.

5.4. Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

While specific experimental data for 6-Methylpyridine-2,3-diamine HCl is limited, this guide provides a comprehensive framework for its use in a research setting. By leveraging data from analogous compounds and adhering to the detailed protocols for characterization and handling, researchers can confidently and safely incorporate this valuable building block into their synthetic and developmental workflows.

References

-

Solubility of 2,6-Diaminopyridine in Toluene, o Xylene, Ethylbenzene, Methanol, Ethanol, 2Propanol, and Sodium Hydroxide Solutions. (2025, August 10). ResearchGate. [Link]

-

6-Methylpyridine-2,3-diamine hydrochloride. (2023, March 1). Doron Scientific. [Link]

-

3,4-Diaminopyridine. PubChem. Retrieved from [Link]

-

What is the solubility of 2 6 diaminopyridine? (2023, August 18). LookChem. [Link]

-

Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019, March 2). Pharmaceutical Technology. [Link]

-

Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022, May 27). Journal of Chemical & Engineering Data. [Link]

-

Melting point determination. University of Calgary. [Link]

-

How does one calculate Pka value for Pyridinium by using pka value of pyridine? (2013, October 6). ResearchGate. [Link]

-

Managing Risks with Potent Pharmaceutical Products. PCI Pharma Services. [Link]

-

Handling highly potent materials safely. (2016, June 13). Manufacturing Chemist. [Link]

-

2-Amino-6-methylpyridine. PubChem. Retrieved from [Link]

- SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE.

-

DETERMINATION OF MELTING POINTS. METTLER TOLEDO. [Link]

-

Simple Method for the Estimation of pKa of Amines. Semantic Scholar. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. S.S. Jain Subodh P.G. (Autonomous) College. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

-

Safe Handling of Highly Potent Substances. (2023, November 7). GMP Journal. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

-

Handling of high potency drugs: process and containment. WIT Press. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

-

¹H and ¹³C NMR chemical shifts of 6a. ResearchGate. [Link]

-

pKa values bases. Chair of Analytical Chemistry. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

- A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. National Institutes of Health. [Link]

- Method for the preparation of pyridine-2,3-dicarboxylic acids.

- Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.

- Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.

-

FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. wwjmrd. [Link]

-

A Comprehensive Guide to FTIR Analysis. Agilent. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

Sources

- 1. doronscientific.com [doronscientific.com]

- 2. athabascau.ca [athabascau.ca]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. davjalandhar.com [davjalandhar.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the solubility of 2 6 diaminopyridine? [lookchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 14. wwjmrd.com [wwjmrd.com]

- 15. agilent.com [agilent.com]

- 16. Handling highly potent materials safely [manufacturingchemist.com]

- 17. ptfarm.pl [ptfarm.pl]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. witpress.com [witpress.com]

Methodological & Application

Application Notes and Protocols for the Cyclization of 2,3-Diaminopyridines: A Comprehensive Guide for Researchers

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for the cyclization of 2,3-diaminopyridines. This class of reactions is fundamental to the synthesis of imidazo[4,5-b]pyridines, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to purines and its presence in numerous biologically active compounds. This guide offers an in-depth exploration of various synthetic methodologies, elucidating the underlying mechanisms and providing detailed, field-proven protocols to ensure reliable and reproducible outcomes.

Introduction: The Significance of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine core is a privileged heterocyclic system found in a wide array of therapeutic agents, exhibiting activities such as anticancer, antiviral, and kinase inhibition. The strategic fusion of an imidazole ring to the pyridine core modulates the electronic and steric properties of the molecule, enabling fine-tuning of its biological activity. The synthesis of this scaffold predominantly relies on the cyclization of 2,3-diaminopyridine with a suitable one-carbon electrophile. The choice of reaction conditions, including the electrophile, catalyst, solvent, and energy source, critically influences the reaction's efficiency, yield, and substrate scope. This document aims to provide a comprehensive overview of the most effective and commonly employed methods for this transformation.

I. Cyclization with Carboxylic Acids: The Phillips Reaction and its Modern Variants

The condensation of 2,3-diaminopyridine with carboxylic acids, aza-analogous to the Phillips benzimidazole synthesis, is a cornerstone method for preparing 2-substituted imidazo[4,5-b]pyridines.[1][2] This reaction typically requires high temperatures to drive the dehydration and cyclization process.

A. Mechanistic Insights

The reaction proceeds through an initial acylation of one of the amino groups of 2,3-diaminopyridine by the carboxylic acid to form an N-acyl-2,3-diaminopyridine intermediate. Subsequent intramolecular nucleophilic attack of the remaining amino group on the amide carbonyl, followed by dehydration, leads to the formation of the imidazole ring.[1]

Caption: Mechanism of the Phillips-type reaction.

B. Key Reaction Parameters and Catalysts

-

Polyphosphoric Acid (PPA): PPA is a widely used and effective catalyst and solvent for this reaction. It acts as a powerful dehydrating agent, facilitating the final step of the cyclization. Reactions are typically conducted at elevated temperatures (150-200 °C).

-

Microwave Irradiation: Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times from hours to minutes and often improving yields.[3][4] This technique provides rapid and uniform heating, accelerating the rate of reaction.

C. Comparative Reaction Conditions

| Reagent/Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| Formic Acid | Reflux | 2 h | 83-85 | [5] |

| PPA | 160-180 | 2-4 h | 70-90 | [3] |

| Microwave (neat) | 150-200 | 5-15 min | 75-95 | [4][6] |

D. Detailed Experimental Protocols

Protocol 1: Conventional Synthesis using Polyphosphoric Acid

-

To a round-bottom flask, add 2,3-diaminopyridine (1.0 eq) and the desired carboxylic acid (1.1 eq).

-

Add polyphosphoric acid (10-20 times the weight of the diaminopyridine).

-

Heat the reaction mixture at 160-180 °C with stirring for 2-4 hours. Monitor the reaction progress by TLC.

-

Cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, water) to afford the pure 2-substituted imidazo[4,5-b]pyridine.

Protocol 2: Microwave-Assisted Synthesis

-

In a microwave-safe vial, place 2,3-diaminopyridine (1.0 eq) and the carboxylic acid (1.1 eq).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 150-200 °C for 5-15 minutes.

-

After cooling, add water to the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired product.[4]

II. Cyclization with Aldehydes: A Versatile Route to 2-Aryl and 2-Alkyl Imidazo[4,5-b]pyridines

The reaction of 2,3-diaminopyridine with aldehydes provides a direct and atom-economical route to 2-substituted imidazo[4,5-b]pyridines. This transformation can be achieved under various conditions, often employing an oxidizing agent or a reductive cyclization strategy.

A. Mechanistic Pathways

Two primary mechanistic pathways are operative in the cyclization with aldehydes:

-

Oxidative Cyclocondensation: The reaction proceeds through the formation of a Schiff base between the aldehyde and one of the amino groups of the diaminopyridine. Subsequent intramolecular cyclization and oxidation of the resulting dihydroimidazo[4,5-b]pyridine intermediate yields the aromatic product. Air is often the oxidant in these reactions.

-

Reductive Cyclization: In the presence of a reducing agent like sodium metabisulfite (Na₂S₂O₅) or sodium dithionite (Na₂S₂O₄), the reaction is believed to proceed through the formation of an intermediate that undergoes reductive cyclization.[3][7] The exact mechanism with Na₂S₂O₅ is complex but is thought to involve the in situ formation of a bisulfite adduct of the aldehyde, which then reacts with the diaminopyridine.

Caption: Two primary pathways for aldehyde-mediated cyclization.

B. Key Reagents and Conditions

-

Sodium Metabisulfite (Na₂S₂O₅) in DMSO: This is a common and effective system for the synthesis of 2-aryl and 2-heteroaryl imidazo[4,5-b]pyridines.[7][8] The reaction is typically carried out at elevated temperatures.

-

Sodium Dithionite (Na₂S₂O₄): This reagent is used for the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes to directly form 3H-imidazo[4,5-b]pyridines.[3]

-

Oxidative Conditions: In some cases, the reaction can be performed in the presence of an oxidant or simply open to the air, which serves as the terminal oxidant.

C. Comparative Reaction Conditions

| Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Na₂S₂O₅ | DMSO | 120-140 | 2-6 h | 58-94 | [8] |

| Na₂S₂O₄ | aq. paste | RT | 12 h | 60-85 | [3] |

| I₂ | Ethanol | Reflux | 24 h | 70-85 | [9] |

| Air (oxidant) | Water | Reflux | 6-8 h | 83-87 | [3] |

D. Detailed Experimental Protocol

Protocol 3: Synthesis using an Aldehyde with Sodium Metabisulfite

-

To a solution of 2,3-diaminopyridine (1.0 eq) in DMSO, add the appropriate aldehyde (1.0-1.2 eq).

-

Add sodium metabisulfite (Na₂S₂O₅) (1.1 eq) to the mixture.

-

Heat the reaction mixture at 120-140 °C for 2-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[8]

III. Cyclization with Orthoesters: A Route to 2-Alkyl and 2-Unsubstituted Imidazo[4,5-b]pyridines

The reaction of 2,3-diaminopyridine with orthoesters, such as triethyl orthoformate or triethyl orthoacetate, provides a straightforward method for the synthesis of 2-unsubstituted and 2-methyl-imidazo[4,5-b]pyridines, respectively.

A. Mechanistic Considerations

The reaction is initiated by the acid-catalyzed reaction of the orthoester with one of the amino groups to form an intermediate. Subsequent intramolecular cyclization and elimination of ethanol molecules lead to the formation of the imidazole ring. Lewis acids like Ytterbium(III) triflate can also effectively catalyze this transformation by activating the orthoester.[3]

B. Key Catalysts and Conditions

-

Acid Catalysis: The reaction can be performed by refluxing the diaminopyridine in the orthoester, sometimes with the addition of a catalytic amount of a mineral acid like HCl.[3]

-

Ytterbium(III) Triflate (Yb(OTf)₃): This Lewis acid is a highly efficient catalyst for the condensation of diaminopyridines with orthoesters, often leading to high yields under mild conditions.[3][10][11]

C. Detailed Experimental Protocol

Protocol 4: Ytterbium(III) Triflate Catalyzed Synthesis

-

To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add the orthoester (1.5-2.0 eq).

-

Add a catalytic amount of Ytterbium(III) triflate (5-10 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for the required time (typically 1-4 hours), monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

IV. Palladium-Catalyzed Cyclization: A Modern Approach for N1-Substituted Imidazo[4,5-b]pyridines

A powerful and versatile method for the synthesis of N1-substituted imidazo[4,5-b]pyridines involves a palladium-catalyzed coupling of 2-chloro-3-aminopyridines with primary amides, followed by an in-situ cyclization.[12][13][14] This approach offers excellent regioselectivity for substitution at the N1 position.

A. Mechanistic Overview

The reaction proceeds via a palladium-catalyzed C-N bond formation between the 2-chloro-3-aminopyridine and the primary amide. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to afford the N1-substituted imidazo[4,5-b]pyridine. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction.

Caption: Palladium-catalyzed synthesis of N1-substituted imidazo[4,5-b]pyridines.

B. Key Reaction Components

-

Palladium Catalyst: Common catalysts include Pd₂(dba)₃ or Pd(OAc)₂.

-

Ligand: Bulky electron-rich phosphine ligands such as Xantphos or Me₄tBuXPhos are often employed to facilitate the C-N coupling.[12]

-

Base: A non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is typically used.

-

Solvent: High-boiling aprotic solvents such as dioxane or tert-butanol are common.

C. Detailed Experimental Protocol

Protocol 5: Palladium-Catalyzed Synthesis of N1-Substituted Imidazo[4,5-b]pyridines

-

To an oven-dried reaction vessel, add the 2-chloro-3-aminopyridine derivative (1.0 eq), the primary amide (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the anhydrous solvent (e.g., dioxane) via syringe.

-

Heat the reaction mixture at the desired temperature (typically 80-110 °C) for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the pure N1-substituted imidazo[4,5-b]pyridine.[12]

V. Troubleshooting and Optimization

-

Low Yields in Phillips Reaction: Ensure anhydrous conditions and sufficiently high temperatures. The use of microwave irradiation can often improve yields and reduce reaction times.

-

Side Reactions with Aldehydes: Over-oxidation or polymerization of the aldehyde can be an issue. Using a slight excess of the diaminopyridine or carefully controlling the reaction temperature may help. In the case of Na₂S₂O₅, ensure it is of good quality.

-

Incomplete Cyclization with Orthoesters: The addition of a catalytic amount of acid or a Lewis acid like Yb(OTf)₃ is often necessary to drive the reaction to completion.

-

Poor Performance in Palladium-Catalyzed Reactions: The catalyst system is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. The choice of ligand is critical and may need to be optimized for specific substrates.

VI. Safety Precautions

-

Polyphosphoric Acid: PPA is corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The workup procedure involving the addition of the hot PPA mixture to ice water can be highly exothermic and should be performed with caution.

-

Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air-sensitive and potentially toxic. Handle them in an inert atmosphere (glovebox or Schlenk line) and wear appropriate PPE.

-

Microwave Synthesis: Always use microwave-safe reaction vessels and follow the manufacturer's safety guidelines for the microwave reactor. Do not exceed the recommended pressure and temperature limits for the vessels.

-

General Handling: As with all chemical reactions, perform a thorough risk assessment before starting any experiment. Consult the Safety Data Sheets (SDS) for all reagents used.

References

-

AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]

-

Rosenberg, A. J.; Zhao, J.; Clark, D. A. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Org. Lett.2012 , 14 (7), 1764–1767. [Link]

-

Shelke, R. N.; Pansare, D. N.; Pawar, C. D.; Deshmukh, A. K.; Pawar, R. P.; Bembalkar, S. R. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Eur. J. Chem.2017 , 8 (1), 25-32. [Link]

-

Wieczorek, M.; Godyń, J.; Dymińska, L.; Handzlik, J. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules2020 , 25 (21), 5013. [Link]

-

Shelke, R. N.; Pansare, D. N.; Pawar, C. D.; Deshmukh, A. K.; Pawar, R. P.; Bembalkar, S. R. (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. 2017 . [Link]

-

CoLab.ws. Phillips‐Ladenburg Benzimidazole Synthesis. 2010 . [Link]

-

Goker, H.; Yildiz, I.; Tuncbilek, M.; Ertan, R.; Leoncini, G.; Buzzi, E.; Mazzei, M. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Mol. Divers.2024 , 28 (5), 2817-2829. [Link]

-

Anonymous. Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. n.d. [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. [Link]

-

Wagner, E. C.; Millett, W. H. Benzimidazole. Org. Synth.1939 , 19, 12. [Link]

-

Estel, L.; Marsais, F.; Quéguiner, G. PALLADIUM(0)-CATALYZED PHENYLATION OF IMIDAZO 4,5-B PYRIDINES. J. Heterocycl. Chem.1995 , 32 (1), 215-219. [Link]

-

Glavač, D.; Šupljika, F.; Krstulović, L.; Stolić, I.; Martin-Kleiner, I.; Tumir, L.; Žinić, B.; Cetina, M.; Nagl, A.; Perić, M.; et al. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules2023 , 28 (2), 534. [Link]

-

Perry, D. A.; Tie, C.; Holcomb, J.; et al. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). bioRxiv2024 . [Link]

-

Zhang, J.; Quan, Z. Ytterbium (III) triflate catalysed [3 + 2] cycloaddition involving isothiocyanates and epichlorohydrin. J. Chem. Res.2009 , 2009 (3), 131-133. [Link]

-

Anonymous. Stereo‐ and Regioselective [3+3] Annulation Reaction Catalyzed by Ytterbium: Synthesis of Bicyclic 1,4‐Dihydropyridines. ADDI. n.d. [Link]

-

Dubina, T. F.; Kosarevych, A. V.; Kucher, O. V.; et al. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chem. Heterocycl. Compd.2024 , 60 (3/4), 221-236. [Link]

-

de Oliveira, C. S.; de Oliveira, V. L.; de Souza, R. O. M. A. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega2022 , 7 (31), 26900-26927. [Link]

-

Zhu, X.; Du, Z.; Xu, F.; Shen, Q. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines. J. Org. Chem.2009 , 74 (16), 6347-6349. [Link]

-

Ben-M'barek, Y.; et al. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules2023 , 28 (7), 3188. [Link]

-

Anonymous. Ytterbium Triflate Catalyzed Synthesis of Heterocycles. Semantic Scholar. n.d. [Link]

-

Moustafa, M. M. A. R.; Pagenkopf, B. L. Ytterbium triflate catalyzed synthesis of alkoxy-substituted donor-acceptor cyclobutanes and their formal [4 + 2] cycloaddition with imines: stereoselective synthesis of piperidines. Org. Lett.2010 , 12 (21), 4732-4735. [Link]

-

Guchhait, S. K.; Chaudhary, P.; Kushwaha, N. Sodium Dithionite-Mediated One-Pot, Tandem Reductive Cyclization of 2-(2-Nitrophenyl)quinazolin-4(3H)-one with Diverse Aldehydes and Glyoxals. ResearchGate. 2021 . [Link]

-

Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]

- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]

- 11. Ytterbium triflate catalyzed synthesis of alkoxy-substituted donor-acceptor cyclobutanes and their formal [4 + 2] cycloaddition with imines: stereoselective synthesis of piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

Precision in Practice: A Guide to Handling and Weighing Hygroscopic Hydrochloride Hydrate Salts

An Application Note and Protocol Guide

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

Hydrochloride hydrate salts are ubiquitous in pharmaceutical development, prized for their stability and solubility.[1] However, their inherent hygroscopicity and variable hydration states present significant challenges in the laboratory, particularly during the critical step of weighing. Inaccurate measurements due to moisture uptake can compromise the integrity of an entire experimental cascade, leading to errors in concentration, stoichiometry, and ultimately, irreproducible results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, characterize, and accurately handle these sensitive materials. We will delve into the causality behind experimental choices, outline self-validating protocols for environmental control and weighing, and provide troubleshooting insights to ensure precision and reliability in your research.

The Core Challenge: Understanding Hygroscopicity and Hydration

The accurate handling of hydrochloride hydrate salts begins with a fundamental understanding of their interaction with atmospheric moisture. These materials are often not just hygroscopic but can also be deliquescent, and their bound water of hydration adds another layer of complexity.

-

Hygroscopicity: The tendency of a solid substance to attract and hold water molecules from the surrounding environment.[2] This process can lead to a continuous, often rapid, increase in mass when the material is exposed to ambient air.[3]

-

Deliquescence: A more extreme form of hygroscopicity where a substance absorbs so much moisture from the atmosphere that it dissolves in the absorbed water, forming a liquid solution.[2][4][5] This occurs at a specific critical relative humidity (RH), known as the deliquescence point (RH₀), which is unique to each compound.[6]

-

Hydrates: Crystalline salts that contain water molecules as an integral part of their crystal structure. The number of water molecules is often in a stoichiometric ratio to the salt molecules. Heating can drive off this water, but this can also alter the crystal structure and properties of the compound.[7] Many hydrochloride salts exist as stable hydrates (e.g., CaCl₂·2H₂O, MgCl₂·6H₂O).[8]

The combination of these properties means that a sample's weight can be highly dynamic. The measured mass is not just that of the active compound but also includes adsorbed surface moisture and the bound water of hydration. Failure to control for moisture uptake is a primary source of error in preparing solutions of a specified molarity or weight-percent concentration.

Pre-emptive Characterization: Quantifying Moisture Sensitivity

Before proceeding to weigh a hygroscopic salt, its interaction with water vapor must be quantitatively understood. This characterization is the foundation of a self-validating handling protocol, as it defines the environmental conditions required for accurate measurement.

Key Analytical Techniques

| Technique | Information Provided | Causality and Application |

| Dynamic Vapor Sorption (DVS) | Quantifies mass change as a function of relative humidity (%RH) at a constant temperature, generating a moisture sorption-desorption isotherm.[9][10] | DVS is the gold standard for determining a material's hygroscopicity classification and its deliquescence point.[11] This data directly informs the maximum allowable %RH in the handling environment to prevent mass changes. |

| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature.[12] For hydrates, this reveals the temperature at which water of crystallization is lost and the stoichiometry of the hydrate.[13][14][15][16] | TGA helps differentiate between surface moisture and bound water of hydration. It is crucial for determining if drying a sample is feasible and at what temperature, without causing decomposition of the anhydrous salt.[12] |

| Karl Fischer Titration (KFT) | A highly specific and accurate method for determining the total water content (both free and bound) in a sample.[17][18] It is a reference method for water determination in pharmaceuticals.[19][20] | KFT provides an absolute value for the water content of a sample lot "as is." This is essential for calculating the "dry" mass of the compound and is a critical quality control check.[21] |

Environmental Control: The First Line of Defense

The most effective strategy for handling hygroscopic salts is to control the environment. The choice of control method depends directly on the material's characterized hygroscopicity.

Decision Workflow for Environmental Control

The following workflow helps determine the appropriate level of environmental control necessary for accurate weighing.

Caption: Decision workflow for selecting the appropriate handling environment.

For highly sensitive materials, a glovebox is the essential tool. It provides a controlled inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and moisture, often below 1 ppm.[22] Using a glovebox isolates the material from the ambient laboratory environment, preventing moisture uptake and ensuring the stability of the sample's mass.[23][24] Stainless steel and glass are preferred materials for glovebox construction due to their low permeability to moisture and oxygen.[25]

Protocols for Accurate Weighing

The following protocols provide step-by-step methodologies for weighing hygroscopic hydrochloride hydrate salts under different levels of environmental control.

Protocol 1: Rapid Weighing in Ambient Conditions (For Slightly Hygroscopic Materials)

Principle: This method minimizes exposure time to ambient air. It is only suitable for materials confirmed to be slightly hygroscopic with a high deliquescence point, and when the laboratory humidity is low (<40% RH).

Methodology:

-

Preparation: Place a clean, dry weighing vessel (e.g., glass vial or beaker) on the analytical balance. Do not use standard weighing paper, which can absorb moisture.[3]

-

Taring: Close the balance doors and tare the vessel.

-

Sample Transfer: Open the balance door. Using a clean, dry spatula, quickly transfer an approximate amount of the salt into the tared vessel. Aim to complete the transfer in under 15-20 seconds.

-

Measurement: Immediately close the balance doors and allow the reading to stabilize. Record the mass.

-

Observation: Watch the balance reading for any continuous, unidirectional drift. An increasing reading indicates moisture uptake, signifying that this method may be inappropriate for the required level of accuracy.[3]

-

Capping: Immediately cap the weighing vessel tightly after recording the mass.

Protocol 2: Weighing by Difference (For Moderately Hygroscopic Materials)

Principle: This technique measures the mass of the substance delivered from a container, rather than the mass added to a container. The stock container remains capped for the majority of the process, minimizing atmospheric exposure.[26]

Methodology:

-

Initial Weighing: Place the closed stock bottle containing the hygroscopic salt on the analytical balance and record its mass to the required precision.

-

Sample Dispensing: Remove the stock bottle from the balance. Over your receiving flask (away from the balance), carefully uncap the bottle and dispense a portion of the salt into the flask.

-

Re-capping: Promptly and securely recap the stock bottle to prevent further moisture absorption.

-

Final Weighing: Place the closed stock bottle back on the balance and record its new mass.

-

Calculation: The mass of the salt delivered to your flask is the difference between the initial and final masses of the stock bottle.

Protocol 3: Weighing in an Inert Atmosphere Glovebox (For Highly Hygroscopic & Deliquescent Materials)

Principle: This is the most robust method, completely isolating the material from atmospheric moisture. It is mandatory for deliquescent or very hygroscopic compounds.[27]

Caption: Sequential workflow for weighing sensitive materials in a glovebox.

Detailed Methodology:

-

Preparation: Ensure the glovebox atmosphere is at the required purity (e.g., H₂O < 1 ppm). Place an analytical balance (preferably with anti-static capabilities) inside the main chamber.

-

Material Introduction: Place all necessary items (spatulas, weighing vessels, and the sealed container of the hygroscopic salt) into the glovebox antechamber.

-

Antechamber Purge: Evacuate and backfill the antechamber with the inert glovebox gas for a minimum of three cycles to remove atmospheric air and moisture.

-

Transfer & Acclimatization: Transfer the items from the antechamber into the main glovebox chamber. Crucially, allow the balance and the sample container to equilibrate to the glovebox atmosphere for at least 30-60 minutes. This prevents thermal drift on the balance reading.

-

Weighing Procedure:

-

Place an anti-static weighing boat or a glass vessel on the balance pan.

-

Close the internal balance draft shield (if present) and tare the vessel.

-

Carefully open the sample container and transfer the desired amount of solid to the tared vessel.

-

Record the stable mass.

-

-

Sealing: Immediately and tightly seal the vessel containing the weighed sample before removing it from the glovebox.

-

Removal: Transfer the sealed vessel to the antechamber, purge as required, and then remove it from the glovebox for subsequent use.

Best Practices and Troubleshooting

| Problem | Likely Cause(s) | Recommended Solution(s) |

| Balance reading continuously climbs. | The sample is actively absorbing atmospheric moisture. The chosen weighing method is inadequate for the material's hygroscopicity.[3] | Immediately cap the sample. Move to a more robust protocol (e.g., from Rapid Weighing to Weighing by Difference, or to a glovebox).[28] Ensure laboratory RH is within acceptable limits. |

| Material becomes sticky or "melts" on the spatula/weigh boat. | The material has reached its deliquescence point due to high ambient humidity. | The material MUST be handled in a controlled, low-humidity environment like a glovebox.[27][28] Stop the current procedure to prevent inaccurate measurements and sample degradation. |

| Inconsistent or non-repeatable weighings. | Static electricity buildup, especially in low-humidity environments like a glovebox.[3] Temperature differences between the sample/vessel and the balance chamber. | Use an anti-static balance or an ionizing bar inside the weighing chamber. Handle all vessels with tweezers, not hands.[3] Ensure adequate acclimatization time for all materials inside the balance chamber or glovebox. |

| Mass of hydrate salt is lower than expected after storage. | The material has undergone efflorescence (losing water of hydration) due to storage in an overly dry environment.[4] | Store the material in a sealed container at a controlled room temperature and humidity, as specified by the manufacturer. Re-characterize the water content using KFT or TGA if efflorescence is suspected. |

Conclusion

The accurate weighing of hygroscopic hydrochloride hydrate salts is a non-trivial task that demands a methodical and evidence-based approach. By first characterizing the material's moisture sensitivity, then selecting an appropriate level of environmental control, and finally executing a precise weighing protocol, researchers can eliminate a significant source of experimental error. Employing controlled environments like gloveboxes is not merely a convenience but a necessity for ensuring the accuracy, reproducibility, and integrity of research involving these challenging but vital compounds.

References

- Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials.

-

Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 90(2), 229–232. [Link]

- Ossila Ltd. (2024, October 11). Material Matters: Building Effective Glove Boxes for Sensitive Applications.

- Crealet. (2023, October 27). Gloveboxes A Vital Tool in Various Industries.

- Terra Universal. (n.d.). Glove Boxes & Isolators.

-

Harris, J. D., & Rusch, A. W. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education. [Link]

- GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing.

- BulkInside. (2024, October 11). Maximizing Accuracy in Material Weighing Systems.

- a1-envirosciences. (n.d.). Glovebox systems for protected working.

-

Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. ERIC. [Link]

-

Analyst. (1967). An improved weighing bottle for use in the weighing of hygroscopic materials. Analyst, 92(1098), 584. [Link]

- ResearchGate. (2025, August 6). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry | Request PDF.

- Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.

- Shimadzu. (n.d.). Measuring Crystal Water in Hydrates by Thermogravimetry.

-

Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from Pharmaguideline website. [Link]

-

Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Retrieved from Particle Technology Labs website. [Link]

-

Lim, Y. P., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel), 14(9), 859. [Link]

-

Wikipedia. (n.d.). Dynamic vapor sorption. Retrieved from Wikipedia. [Link]

-

University of Rochester Chemistry Department. (2017, September 7). Weighing by Difference [Video]. YouTube. [Link]

- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.

- Salameh, A. K., Mauer, L. J., & Taylor, L. S. (n.d.). Implications of Deliquescence in Food and Pharmaceutical Products.

-

Li, S., et al. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. [Link]

-

American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from American Pharmaceutical Review. [Link]

-

Wikipedia. (n.d.). Karl Fischer titration. Retrieved from Wikipedia. [Link]

- TA Instruments. (n.d.). Dynamic Vapor Sorption Sampling Considerations.

-

Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from Mettler Toledo website. [Link]

- Jianbei. (2026, February 6). Why Is Hydrochloride Used in Medicines? Understanding Its Advantages in Drug Formulations.

-

MDPI. (2025, December 2). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. Retrieved from MDPI website. [Link]

-

Vedantu. (n.d.). Deliquescence in Chemistry: Meaning, Examples & Applications. Retrieved from Vedantu website. [Link]

- National Center for Biotechnology Information. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method.

- FCT EMIS. (n.d.). PROPERTIES OF SALTS.

-

European Pharmaceutical Review. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from European Pharmaceutical Review. [Link]

- ResearchGate. (2025, August 6). Effect of relative humidity on HCl formation from the reaction of H2 SO4 and HNO3 with NaCl particles | Request PDF.

-

Quora. (2016, October 19). What are deliquescent salts and what are some examples of them?. Retrieved from Quora. [Link]

- Surface Science Western. (2024, January 14). s deliquescence properties during the atmospheric corrosion of a met.

-

HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from HepatoChem website. [Link]

- Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.

- Unknown. (n.d.). HYDRATES.

-

MadgeTech. (2018, March 22). The Effects of Humidity on Pharmaceuticals. Retrieved from MadgeTech website. [Link]

- ResearchGate. (2025, August 5). (PDF) The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase.

- U.S. Pharmacopeia. (n.d.). <1111> MICROBIOLOGICAL EXAMINATION OF NONSTERILE PRODUCTS: ACCEPTANCE CRITERIA FOR PHARMACEUTICAL PREPARATIONS AND SUBSTANCES FOR PHARMACEUTICAL USE.

-

National Center for Biotechnology Information. (n.d.). The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. Retrieved from NCBI. [Link]

- Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts.

-

Chemistry Stack Exchange. (2017, May 20). How do I measure out these salts using the proper method?. Retrieved from Chemistry Stack Exchange. [Link]

- ResearchGate. (2014, August 20). Do aqueous solutions of strongly hygroscopic salts continue to hydrate over time?.

- Scribd. (n.d.). USP 1111 - Microbial Examination.

- A&D Company, Limited. (n.d.). What Is Minimum Weight and How Accurate Weighing Can Be Ensured.

- U.S. Food and Drug Administration. (2020, August 25). Pharmaceutical Microbiology Manual.

- Microbe Investigations. (n.d.). USP 1111 - Microbiological Examination of Non sterile products.

Sources

- 1. Why Is Hydrochloride Used in Medicines? Understanding Its Advantages in Drug Formulations - Jianbei [jbeibio.com]

- 2. fctemis.org [fctemis.org]

- 3. genfollower.com [genfollower.com]

- 4. Deliquescence in Chemistry: Meaning, Examples & Applications [vedantu.com]

- 5. quora.com [quora.com]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. chimie.utcluj.ro [chimie.utcluj.ro]

- 8. reddit.com [reddit.com]

- 9. particletechlabs.com [particletechlabs.com]

- 10. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 15. researchgate.net [researchgate.net]

- 16. skb.skku.edu [skb.skku.edu]

- 17. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 18. mt.com [mt.com]

- 19. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. terrauniversal.com [terrauniversal.com]

- 23. inertcorp.com [inertcorp.com]